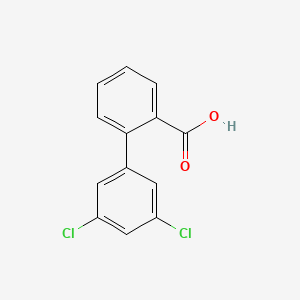
3-(3-Fluoro-4-methylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methylphenyl)-1-propene is an organic compound that features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Fluoro-4-methylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propene group to a propyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products:
Epoxides: Formed from oxidation reactions.
Propyl Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Obtained from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-propene depends on the specific reactions it undergoes. For example:
Oxidation Reactions: The compound reacts with oxidizing agents to form epoxides through the formation of a three-membered ring intermediate.
Reduction Reactions: The propene group is reduced to a propyl group via the addition of hydrogen atoms.
Substitution Reactions: The fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparación Con Compuestos Similares
- 3-Fluoro-4-methylphenyl isocyanate
- 3-Fluoro-4-methylphenylboronic acid
- 3-Fluoro-4-methylphenylmethanol
Comparison:
- 3-Fluoro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a propene chain, making it more reactive towards nucleophiles.
- 3-Fluoro-4-methylphenylboronic acid: Features a boronic acid group, which is useful in Suzuki-Miyaura coupling reactions.
- 3-Fluoro-4-methylphenylmethanol: Has a hydroxyl group, making it more polar and suitable for different types of chemical reactions.
The uniqueness of 3-(3-Fluoro-4-methylphenyl)-1-propene lies in its propene chain, which allows for a variety of chemical transformations and applications in different fields.
Propiedades
IUPAC Name |
2-fluoro-1-methyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHLXIDAHDMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374614 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-26-9 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
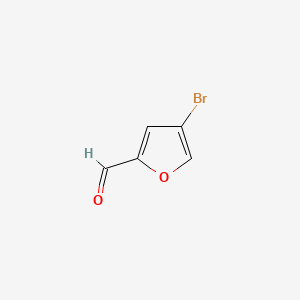
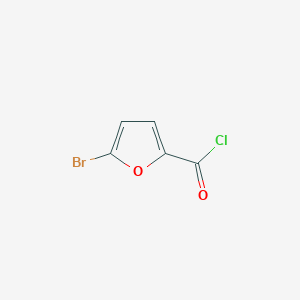

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)

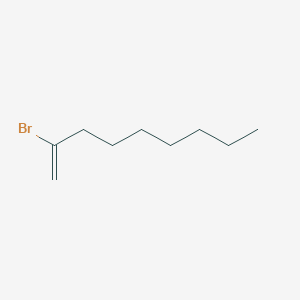
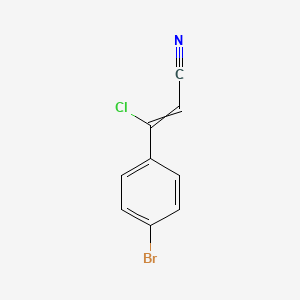

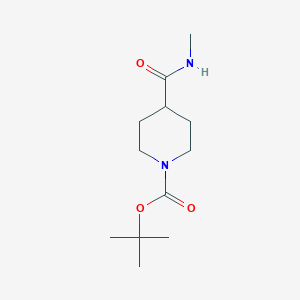

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

